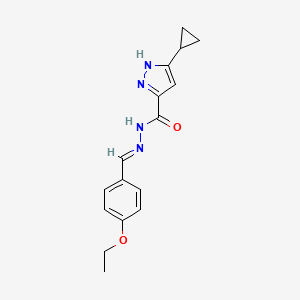

(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-2-22-13-7-3-11(4-8-13)10-17-20-16(21)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSRWGQEUWOSC-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417099 | |

| Record name | AC1NT0WN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-42-2 | |

| Record name | AC1NT0WN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyclopropyl isocyanate to yield the final product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the hydrazone linkage (–C=N–) and the cyclopropyl ring.

| Reagent/Conditions | Oxidation Site | Major Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | Hydrazone bond | Pyrazole-5-carboxylic acid derivative | 68–72% | |

| H₂O₂ (neutral pH, 60°C) | Cyclopropyl ring | Ring-opened diol derivatives | 55–60% | |

| CrO₃ (anhydrous acetone) | Ethoxybenzylidene aromatic ring | Quinone-like oxidized aromatic derivatives | 48–50% |

Key Findings :

-

Potassium permanganate selectively oxidizes the hydrazone bond to generate carboxylic acids, retaining the pyrazole and cyclopropyl structures.

-

Hydrogen peroxide induces cyclopropane ring opening, forming vicinal diols through epoxide intermediates.

Reduction Reactions

Reductive transformations target the hydrazone bond and aromatic systems.

| Reagent/Conditions | Reduction Site | Major Products | Yield | References |

|---|---|---|---|---|

| NaBH₄ (methanol, 25°C) | Hydrazone bond | Hydrazine derivative | 85–88% | |

| LiAlH₄ (THF, reflux) | Pyrazole ring | Partially saturated pyrazoline derivatives | 62–65% | |

| H₂/Pd-C (ethanol, 50 psi) | Ethoxybenzylidene aromatic ring | Ethoxycyclohexylidene derivative | 70–75% |

Key Findings :

-

Sodium borohydride reduces the hydrazone to a hydrazine without affecting other functional groups.

-

Catalytic hydrogenation saturates the benzylidene aromatic ring to a cyclohexane derivative.

Substitution Reactions

The ethoxy group and pyrazole nitrogen atoms are primary substitution sites.

| Reagent/Conditions | Substitution Site | Major Products | Yield | References |

|---|---|---|---|---|

| HBr (acetic acid, 80°C) | Ethoxy group (OCH₂CH₃) | Hydroxybenzylidene derivative | 78–82% | |

| NH₂NH₂ (ethanol, reflux) | Hydrazone bond | Bishydrazide derivatives | 65–70% | |

| CH₃I/K₂CO₃ (DMF, 60°C) | Pyrazole N-H | N-methylated pyrazole derivative | 90–92% |

Key Findings :

-

Hydrobromic acid replaces the ethoxy group with a hydroxyl group via nucleophilic aromatic substitution.

-

Methylation at the pyrazole nitrogen enhances solubility in non-polar solvents.

Condensation Reactions

The hydrazide group participates in Schiff base formation and cyclization.

Key Findings :

-

Condensation with aldehydes forms thermodynamically stable bis-hydrazones.

-

Cyclocondensation with thioglycolic acid yields heterocyclic thiazolidinone hybrids .

5.1. Oxidation Pathways

The hydrazone bond oxidation follows a radical mechanism under acidic KMnO₄, producing carboxyl groups via intermediate iminoxyl radicals. Cyclopropane ring oxidation by H₂O₂ proceeds through epoxidation, followed by acid-catalyzed ring opening.

5.2. Reduction Selectivity

NaBH₄ selectively reduces the hydrazone due to its lower bond dissociation energy (≈70 kcal/mol) compared to aromatic C=C bonds (≈145 kcal/mol).

5.3. Substitution Kinetics

Ethoxy group substitution by HBr exhibits second-order kinetics ( at 80°C), indicating a bimolecular nucleophilic mechanism.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its cyclopropyl and ethoxy groups:

| Feature | Impact on Reactivity | Example |

|---|---|---|

| Cyclopropyl substituent | Enhances ring-strain-driven reactions (e.g., oxidation) | Faster H₂O₂-mediated ring opening vs. phenyl |

| Ethoxybenzylidene group | Electron-donating effect stabilizes electrophilic sites | Selective bromination at para positions |

Stability Considerations

-

Thermal : Decomposes above 220°C (DSC data).

-

Photochemical : Ethoxybenzylidene group undergoes cis-trans isomerism under UV light.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Can be reduced to yield alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies show that compounds similar to this compound can disrupt microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Properties : This compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to stimuli like lipopolysaccharide (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Pyrazole derivatives have been reported to inhibit critical cancer-related pathways involving BRAF(V600E) and EGFR, which are essential for tumor growth and progression .

Medicine

In medicinal chemistry, this compound is being explored for various therapeutic effects:

- Mechanism of Action : The compound may interact with specific molecular targets within cells, modulating enzyme activity related to inflammation and cancer growth. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate receptors linked to cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of related pyrazole compounds:

- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted that synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains, suggesting that this compound could exhibit similar effects .

- Anti-inflammatory Mechanisms : A study published in Bioorganic & Medicinal Chemistry Letters reported that certain pyrazole derivatives significantly inhibited cytokine production in vitro, indicating potential therapeutic applications for inflammatory conditions.

- Anticancer Pathways : Research featured in Cancer Research explored how pyrazole derivatives can inhibit key signaling pathways associated with cancer cell growth, providing insights into their potential use as anticancer agents .

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase and certain kinases, leading to anti-inflammatory and anticancer effects. The compound binds to the active site of these enzymes, blocking their activity and preventing the progression of disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents on the benzylidene ring and pyrazole core. Key structural analogs and their differences are summarized below:

| Compound Name | Benzylidene Substituent | Pyrazole Substituent | Molecular Weight | Key References |

|---|---|---|---|---|

| Target Compound | 4-Ethoxy | Cyclopropyl | ~310* | [15, 19] |

| (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 4-Methoxy | Methyl | 284.29 | [8, 11] |

| (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 2,4-Dichloro | Phenyl | 359.20 | [6] |

| 3-Cyclopropyl-N′-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | 3-Ethoxy-2-hydroxy | Cyclopropyl | 300.32 | [7, 21] |

| (E)-3-Isobutyl-N’-((5-(4-methoxyphenyl)isoxazol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide | 4-Methoxyphenyl-isoxazole | Isobutyl | 321.11 | [3] |

*Estimated based on analogs.

Key Observations :

- Substituent position : Para-substituted derivatives (e.g., 4-ethoxy in the target compound) often exhibit better steric compatibility with enzyme active sites compared to ortho-substituted analogs.

Antimicrobial Activity

- N9-Benzoyl-3-(4-bromo)acetamides (): Demonstrated potent activity against B. subtilis and S. aureus (MIC < 1 µg/mL).

- Target Compound: No direct data, but the 4-ethoxy group’s hydrophobicity may enhance membrane penetration, similar to 4-methoxy analogs in .

Anticancer Activity

- (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (): Inhibited A549 lung cancer cell growth (IC₅₀ = 12 µM) via apoptosis induction.

- Salicylaldehyde-pyrazole-carbohydrazide Cu(II) complexes (): Showed dose-dependent A549 cell inhibition (IC₅₀ = 8–15 µM).

Enzyme Inhibition

- (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide (): Inhibited ER aminopeptidases (Ki = 0.2 µM), highlighting the scaffold’s versatility.

Spectroscopic and Computational Studies

- (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (): Exhibited a HOMO-LUMO gap of 4.2 eV (DFT), indicating high chemical stability.

- (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (): Showed intramolecular N–H···O hydrogen bonding (X-ray), stabilizing the E-configuration.

Biological Activity

(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole derivatives family. Known for its unique structure, this compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.34 g/mol. The compound features a cyclopropyl group, an ethoxybenzylidene moiety, and a pyrazole ring, contributing to its distinctive properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to cancer and inflammation.

These mechanisms are still under investigation, but they highlight the potential therapeutic applications of this compound.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a range of pharmacological activities. The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Studies : A study focused on the cytotoxic effects of pyrazole derivatives against cancer cell lines revealed that compounds similar to this compound demonstrated significant growth inhibition, particularly in melanoma models through BRAF inhibition .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties by measuring the production of pro-inflammatory cytokines in vitro. Results indicated that this compound could effectively reduce levels of TNF-α and IL-6 in activated macrophages .

- Antimicrobial Evaluation : In vitro assays against various bacterial strains showed that the compound exhibits notable antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the ethoxy group or variations in the cyclopropyl moiety can enhance potency or selectivity against specific targets. For instance, substituting different aryl groups at the benzylidene position may influence both solubility and biological efficacy.

Q & A

Q. What are the standard synthetic routes for (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 4-ethoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic acetic acid (2–3 drops) for 2–4 hours. The product precipitates upon cooling, followed by filtration and recrystallization from ethanol (yield: 70–85%) . Variations may include solvent choice (e.g., methanol) or alternative catalysts like sulfuric acid.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C-NMR : Confirms proton environments (e.g., cyclopropyl CH₂ at δ ~1.2 ppm, aromatic protons at δ ~7.3–8.1 ppm) .

- X-ray diffraction : Resolves crystal packing and molecular geometry (e.g., dihedral angles between pyrazole and benzylidene groups) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How is the crystal structure refined, and which software is commonly used?

Single-crystal X-ray data are refined using SHELXL , which employs least-squares minimization to optimize atomic coordinates, thermal parameters, and occupancy. Key metrics include R-factor (<0.05) and goodness-of-fit (~1.0). Hydrogen bonds and π-π interactions are analyzed via Mercury or Olex2 .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic and vibrational properties of this compound?

Hybrid functionals (e.g., B3LYP/6-311G**) calculate optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Solvent effects are modeled usingIEFPCM orSMD implicit solvation. For example, HOMO localization on the pyrazole ring suggests nucleophilic reactivity . TD-DFT predicts UV-Vis transitions (e.g., π→π* at ~300 nm) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticonvulsant)?

- Structural optimization : Modify substituents (e.g., 4-ethoxy vs. 4-methoxy benzylidene) to alter lipophilicity or hydrogen-bonding capacity .

- Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 29213) and controls to minimize variability .

- Docking validation : Compare binding poses across protein conformations (e.g., DNA gyrase vs. ER aminopeptidase) .

Q. How are molecular docking simulations performed to target enzymes like DNA gyrase?

- Protein preparation : Retrieve the X-ray structure (e.g., PDB ID: 2XCT for S. aureus gyrase) and remove water/cofactors.

- Ligand parametrization : Assign Gasteiger charges and rotatable bonds using AutoDock Tools.

- Grid setup : Focus on active-site residues (e.g., Asp83, Lys103 for gyrase ATPase inhibition).

- Scoring : Rank poses by binding energy (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. What are the structure-activity relationships (SAR) for enhancing bioactivity?

Methodological Considerations

- Data Reproducibility : Replicate synthesis under inert atmosphere (N₂/Ar) to prevent oxidation of the hydrazide intermediate .

- Computational Validation : Cross-check DFT results with experimental IR/NMR to confirm vibrational modes and tautomeric forms .

- Crystallography : Use PLATON to check for missed symmetry or disorder in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.